N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Studies have demonstrated innovative approaches for synthesizing various heterocyclic compounds, including triazolopyridines, pyridazinylthioacetamides, and related derivatives. These compounds are synthesized through versatile precursor routes, providing a foundation for exploring their potential in diverse biological applications. For example, compounds incorporating the thiadiazole moiety have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, showcasing their potential in agricultural applications (Fadda et al., 2017).
Biological Assessments and Antimicrobial Activity
Several compounds within this chemical family have been subjected to biological assessments, revealing moderate to good binding energies in molecular docking screenings. This indicates their potential as antimicrobial and antioxidant agents. For instance, newly synthesized triazolopyridine derivatives have exhibited promising antimicrobial and antioxidant activities, highlighting their potential for developing new therapeutic agents (Flefel et al., 2018).
Potential Antiasthma Agents
Compounds such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors, suggesting their potential use as antiasthma agents. These findings underscore the possibility of developing new treatments for asthma based on the structural modification and optimization of these compounds (Medwid et al., 1990).
Antioxidant Ability
The synthesis and evaluation of derivatives bearing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety have shown significant antioxidant abilities. Such compounds have been compared favorably to standard antioxidants like ascorbic acid, suggesting their utility in combating oxidative stress-related conditions (Shakir et al., 2017).
Anticancer and Antiproliferative Activities
Research into N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide derivatives has revealed remarkable anticancer effects. Modifications to these compounds, such as replacing the acetamide group with alkylurea, have resulted in potent antiproliferative activities against various cancer cell lines, alongside reduced toxicity (Wang et al., 2015).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-14-3-4-16(29-2)15(11-14)22-18(27)12-30-19-6-5-17-23-24-20(26(17)25-19)13-7-9-21-10-8-13/h3-11H,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQZQRXWSJFEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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